molecular formula C11H12N2O2S B15266151 N,8-dimethylquinoline-5-sulfonamide

N,8-dimethylquinoline-5-sulfonamide

Cat. No.: B15266151
M. Wt: 236.29 g/mol
InChI Key: PKHNTTWWVNVTRB-UHFFFAOYSA-N
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Description

N,8-Dimethylquinoline-5-sulfonamide is a quinoline derivative featuring a sulfonamide group at position 5, a methyl group at position 8, and an N-methylated sulfonamide moiety. Its synthesis typically involves sequential functionalization of the quinoline scaffold. For example, analogous pathways (e.g., methylation at position 8 using NaH/CH₃I in DMF, followed by sulfonation with ClSO₃H and subsequent coupling with amines) are employed to generate related compounds like 8-methoxyquinoline-5-sulfonamides .

Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

N,8-dimethylquinoline-5-sulfonamide

InChI

InChI=1S/C11H12N2O2S/c1-8-5-6-10(16(14,15)12-2)9-4-3-7-13-11(8)9/h3-7,12H,1-2H3

InChI Key

PKHNTTWWVNVTRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)S(=O)(=O)NC)C=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,8-dimethylquinoline-5-sulfonamide typically involves the sulfonation of 8-methylquinoline followed by the introduction of a sulfonamide group. One common method includes:

    Sulfonation: 8-methylquinoline is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group at the 5-position.

    Amidation: The resulting sulfonic acid derivative is then reacted with a suitable amine, such as methylamine, to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N,8-dimethylquinoline-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

N,8-dimethylquinoline-5-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive quinoline derivatives.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,8-dimethylquinoline-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the quinoline ring can intercalate with DNA, disrupting cellular processes. These interactions can lead to antimicrobial and anticancer effects.

Comparison with Similar Compounds

8-Methoxyquinoline-5-Sulfonamides

Structural Differences: The methoxy group at position 8 (vs. methyl in N,8-dimethylquinoline-5-sulfonamide) introduces steric bulk and electron-donating properties. Synthesis: Synthesized via O-methylation of 8-hydroxyquinoline using NaH/CH₃I, followed by sulfonation and amine coupling, achieving yields >90% . This suggests that N,8-dimethyl analogs could be synthesized with similar efficiency. Bioactivity: While specific data for this compound are unavailable, 8-methoxy derivatives exhibit moderate anticancer activity, with IC₅₀ values in the micromolar range. The methyl group’s smaller size in this compound may enhance target binding or solubility .

Quinoline-8-Sulfonamides (e.g., Compounds 9a–e)

Structural Differences: Sulfonamide at position 8 (vs. 5) alters electronic distribution and steric interactions. Derivatives like 9a feature propargylamine substituents, enhancing cytotoxicity . Bioactivity: Compound 9a showed IC₅₀ values of 0.376–0.756 mM against melanoma, breast, and lung cancer cells, with selectivity for cancer over normal fibroblasts . The position of the sulfonamide (8 vs. 5) may influence target specificity; sulfonamide at position 5 in this compound could modulate interactions with enzymes like carbonic anhydrases or kinases.

5-Nitroquinoline-8-Sulfonamide and 5-Chloroquinoline-8-Sulfonamide

Structural Differences: Electron-withdrawing groups (nitro, chloro) at position 5 contrast with the sulfonamide at position 5 in this compound. This compound’s methyl groups likely reduce polarity, favoring passive diffusion across membranes.

Data Table: Key Structural and Functional Comparisons

Compound Substituents (Position) Key Bioactivity (IC₅₀) Selectivity (Cancer vs. Normal) Synthesis Yield
This compound Methyl (8), N-methyl sulfonamide (5) Not reported (inferred improved permeability) Not reported ~90% (analogous pathways)
8-Methoxyquinoline-5-sulfonamide Methoxy (8), sulfonamide (5) Moderate anticancer activity Moderate >90%
Quinoline-8-sulfonamide (9a) Propargylamine (8-sulfonamide) 0.376–0.756 mM (multiple cancers) High 85–92%
5-Nitroquinoline-8-sulfonamide Nitro (5), sulfonamide (8) Not reported Not reported N/A
5-Chloroquinoline-8-sulfonamide Chloro (5), sulfonamide (8) Not reported Not reported N/A

Research Findings and Implications

  • Substituent Effects : Methyl groups enhance lipophilicity, likely improving pharmacokinetics, while electron-withdrawing groups (nitro, chloro) may stabilize charge interactions in biological targets .

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